molecular formula C13H14O4 B159959 Tert-butyl 2,3-dioxo-3-phenylpropanoate CAS No. 138714-53-1

Tert-butyl 2,3-dioxo-3-phenylpropanoate

Cat. No.: B159959
CAS No.: 138714-53-1
M. Wt: 234.25 g/mol
InChI Key: OGOSCLCPPONYIY-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dioxo-3-phenylpropanoate is an organic compound with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of a tert-butyl ester group attached to a 2,3-dioxo-3-phenylpropanoate moiety. It is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dioxo-3-phenylpropanoate typically involves the esterification of 2,3-dioxo-3-phenylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-dioxo-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in the formation of diols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions result in various substituted phenyl derivatives .

Scientific Research Applications

Tert-butyl 2,3-dioxo-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a model compound for studying drug metabolism.

    Industry: It is utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 2,3-dioxo-3-phenylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s dioxo groups can participate in redox reactions, influencing cellular redox states and enzyme activities. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,3-dioxo-3-phenylpropionate
  • 2,3-Dioxo-3-phenylpropanoic acid
  • Tert-butyl 3-oxo-3-phenylpropanoate

Uniqueness

Tert-butyl 2,3-dioxo-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both tert-butyl ester and dioxo groups allows for versatile chemical transformations and applications in various fields .

Biological Activity

Tert-butyl 2,3-dioxo-3-phenylpropanoate is an organic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a dioxo-phenylpropanoate moiety. Its structure can be summarized as follows:

  • Molecular Formula: C15_{15}H18_{18}O4_{4}
  • Molar Mass: Approximately 278.30 g/mol

The presence of two carbonyl groups (dioxo) enhances its reactivity, making it a versatile intermediate in organic synthesis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. Isoindoline derivatives, which share structural features with this compound, have been shown to induce apoptosis in cancer cells through various biochemical pathways:

  • Targeting Cellular Pathways: These compounds can interact with cellular signaling pathways involved in cell survival and proliferation.
  • Induction of Cell Death: They have been observed to induce cell death in various cancer cell lines, suggesting potential as chemotherapeutic agents .

Pharmacological Studies

Case Studies:

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of similar dioxo compounds on human cancer cell lines. Results indicated significant cell death at concentrations ranging from 10 to 50 µM, with IC50_{50} values suggesting effective potency against specific cancer types .
  • Mechanistic Insights:
    • Investigations into the mode of action revealed that these compounds could disrupt mitochondrial function and induce oxidative stress in cancer cells, leading to apoptosis .

Interaction with Biological Targets

The biological activity of this compound may involve interactions with various biological macromolecules:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thus altering cellular metabolism.
  • Receptor Modulation: Potential interactions with specific receptors could modulate signaling pathways critical for tumor growth and survival.

Comparative Analysis of Related Compounds

To understand the biological activity better, a comparison with structurally related compounds is useful. The following table summarizes some key features:

Compound NameStructureBiological ActivityUnique Features
This compoundStructureAnticancerDioxo moiety enhances reactivity
Ethyl 2-bromo-3-oxo-3-phenylpropanoateStructureModerate cytotoxicityBromine enhances electrophilicity
Benzyl 2,3-dioxo-3-phenylpropanoateStructureAntimicrobialBenzyl group affects solubility

Properties

IUPAC Name

tert-butyl 2,3-dioxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOSCLCPPONYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472902
Record name tert-Butyl 2,3-dioxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138714-53-1
Record name tert-Butyl 2,3-dioxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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